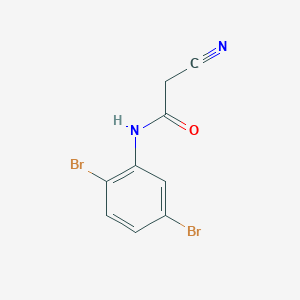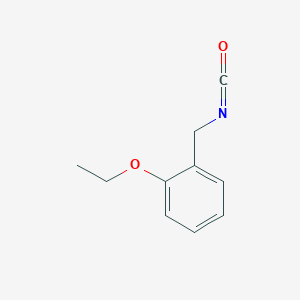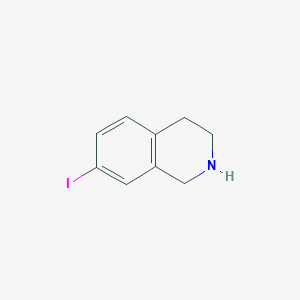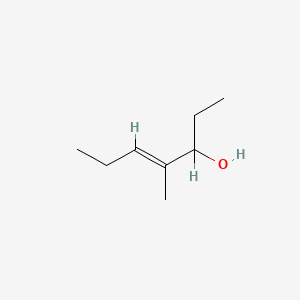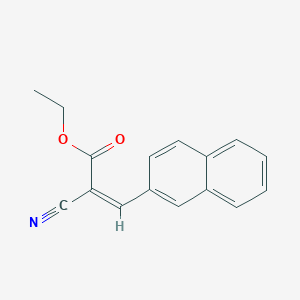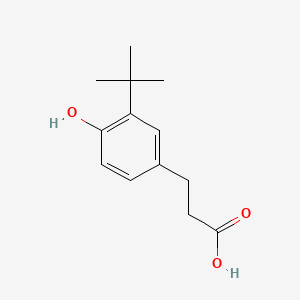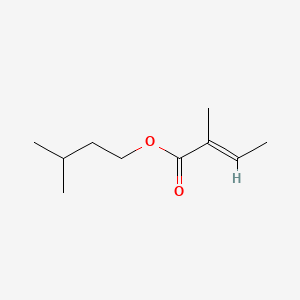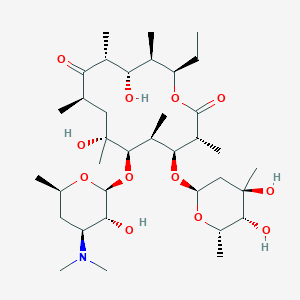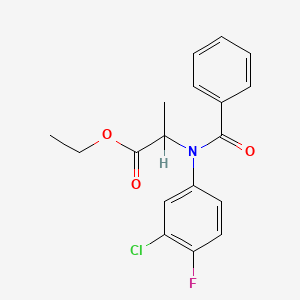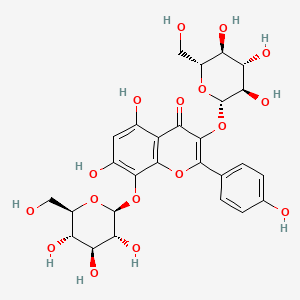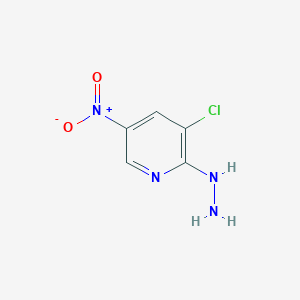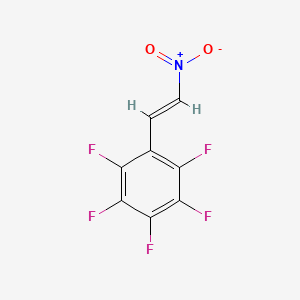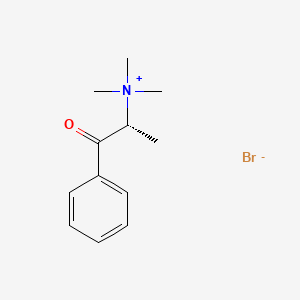
(R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide is a quaternary ammonium compound known for its unique structural properties and diverse applications This compound is characterized by the presence of a trimethylammonium group attached to an alpha-methylphenacyl moiety, with bromide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of alpha-methylphenacyl bromide with trimethylamine. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The compound is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: (R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation Reactions: The alpha-methylphenacyl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or methanol, using reagents such as sodium hydroxide or sodium chloride.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide, often in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, usually in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Formation of quaternary ammonium salts with different anions.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of secondary or tertiary amines.
Scientific Research Applications
(R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in studies of membrane transport and ion channel function due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use as a drug delivery agent, particularly in targeting specific tissues or cells.
Industry: Utilized in the production of surfactants and detergents, as well as in the formulation of antimicrobial agents.
Mechanism of Action
The mechanism of action of (R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can affect ion channels and transporters, leading to changes in cellular ion balance and signaling pathways. Additionally, the compound’s ability to form stable complexes with various anions makes it useful in phase-transfer catalysis and other chemical processes.
Comparison with Similar Compounds
Tetramethylammonium bromide: Similar in structure but lacks the alpha-methylphenacyl group.
Benzyltrimethylammonium bromide: Contains a benzyl group instead of the alpha-methylphenacyl group.
Trimethylphenylammonium bromide: Features a phenyl group directly attached to the ammonium nitrogen.
Uniqueness: (R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide is unique due to the presence of the alpha-methylphenacyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with biological membranes and proteins, making it particularly useful in studies of membrane transport and ion channel function. Additionally, the compound’s versatility in undergoing various chemical reactions makes it valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
55380-59-1 |
|---|---|
Molecular Formula |
C12H20BrNO |
Molecular Weight |
274.20 g/mol |
IUPAC Name |
[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-trimethylazanium;bromide |
InChI |
InChI=1S/C12H20NO.BrH/c1-10(13(2,3)4)12(14)11-8-6-5-7-9-11;/h5-10,12,14H,1-4H3;1H/q+1;/p-1/t10-,12-;/m0./s1 |
InChI Key |
QNYXXJBMEPUNIY-JGAZGGJJSA-M |
SMILES |
CC(C(=O)C1=CC=CC=C1)[N+](C)(C)C.[Br-] |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)[N+](C)(C)C.[Br-] |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)[N+](C)(C)C.[Br-] |
Key on ui other cas no. |
55380-59-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



